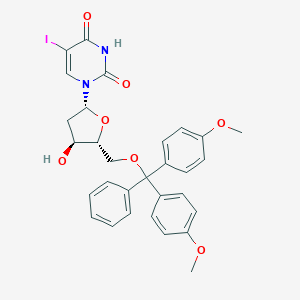

2'-Deoxy-5'-O-DMT-5-iodouridine

Descripción general

Descripción

It is an intercalating agent that binds to DNA and RNA, making it useful as a probe for the detection of specific sequences in human cells . This compound is particularly significant in the field of biomedical research due to its unique properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-DMT-5-iodouridine typically involves the iodination of 2’-deoxyuridine followed by the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The protection of the hydroxyl group is achieved using dimethoxytrityl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of 2’-Deoxy-5’-O-DMT-5-iodouridine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

2’-Deoxy-5’-O-DMT-5-iodouridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield a 5-amino-2’-deoxyuridine derivative .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Nucleosides:

2'-Deoxy-5'-O-DMT-5-iodouridine is primarily used as a precursor in the synthesis of various modified nucleosides and nucleotides. Its structure allows for the incorporation of iodine, which can be beneficial for further chemical modifications and applications in nucleic acid research.

Intercalating Agent:

The compound acts as an intercalating agent, capable of binding to DNA and RNA. This property is leveraged in biochemical assays to detect specific nucleic acid sequences, making it a valuable tool in molecular biology .

Biological Applications

DNA and RNA Probes:

In biological research, this compound functions as a probe for detecting specific DNA and RNA sequences within cells. Its ability to intercalate into nucleic acids facilitates the study of gene expression and regulation.

Antiviral and Anticancer Research:

The compound has shown potential in the development of antiviral and anticancer agents due to its ability to interfere with DNA and RNA synthesis. By inhibiting viral replication and disrupting cancer cell proliferation, it presents a promising avenue for therapeutic development .

Medical Applications

Therapeutic Development:

Research indicates that this compound may be utilized in the creation of novel therapeutic agents targeting viral infections and cancers. Its mechanism involves acting as a chain terminator during DNA replication or inducing mutations that lead to cell death .

Biochemical Pathways:

The compound interacts with key enzymes such as DNA polymerases, affecting pathways critical for DNA synthesis and repair. This interaction can activate cellular responses related to DNA damage, providing insights into cellular mechanisms involved in disease states .

Industrial Applications

Oligonucleotide Production:

In industrial settings, this compound is employed in the synthesis of oligonucleotides for both research and therapeutic purposes. Its stability and reactivity make it suitable for large-scale production processes, including automated synthesizers that ensure high yield and purity .

Agrochemical Uses:

Beyond its applications in biochemistry and medicine, there are indications that modified nucleosides like this compound may find roles in agrochemistry, potentially serving as components in herbicides or insecticides due to their biochemical properties .

Case Study 1: Antiviral Activity

A recent study demonstrated the effectiveness of this compound against specific viral strains by inhibiting their replication processes. The study highlighted its potential as a lead compound for developing new antiviral drugs.

Case Study 2: Cancer Cell Proliferation

In vitro experiments showed that incorporation of this compound into cancer cell lines resulted in significant reductions in cell viability. The findings suggest that it may induce apoptosis through mechanisms involving DNA damage response pathways.

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for nucleosides | Essential for modified nucleotide synthesis |

| Biological Research | Probe for nucleic acids | Effective in sequence detection |

| Medical Development | Antiviral/anticancer agent | Inhibits viral replication; induces apoptosis |

| Industrial Use | Oligonucleotide production | High yield in automated synthesis |

Mecanismo De Acción

2’-Deoxy-5’-O-DMT-5-iodouridine exerts its effects by intercalating into DNA and RNA. This intercalation disrupts the normal structure and function of nucleic acids, thereby inhibiting processes such as replication and transcription. The compound targets specific sequences within the DNA or RNA, making it a valuable tool for studying gene expression and regulation .

Comparación Con Compuestos Similares

Similar Compounds

5-Iodo-2’-deoxyuridine: Similar in structure but lacks the dimethoxytrityl protection group.

5-Bromo-2’-deoxyuridine: Another halogenated nucleoside analog with similar applications.

2’-Deoxy-5-iodouridine: Lacks the 5’-O-DMT protection group but shares similar properties.

Uniqueness

2’-Deoxy-5’-O-DMT-5-iodouridine is unique due to the presence of the dimethoxytrityl protection group, which enhances its stability and makes it suitable for use in automated DNA synthesis. This protection group also allows for selective deprotection, facilitating the synthesis of complex oligonucleotides .

Actividad Biológica

2'-Deoxy-5'-O-DMT-5-iodouridine is a nucleoside analog that has garnered interest due to its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5' position and an iodine atom at the 5 position of the uridine base. This structural modification can influence its interactions with nucleic acids and biological targets, making it a subject of various research studies.

- Molecular Formula : C₁₃H₁₅I N₂O₅

- Molecular Weight : 370.10 g/mol

- CAS Number : 104375-88-4

- Density : 2.3 g/cm³

- Melting Point : 205-207°C (decomposes)

The biological activity of this compound can be attributed to its ability to mimic natural nucleosides, allowing it to integrate into RNA or DNA strands. The iodine substitution may enhance its binding affinity to specific targets or alter its stability within biological systems. This compound is often studied for its potential in gene silencing and as a therapeutic agent against various malignancies.

Antitumor Activity

Research indicates that purine nucleoside analogs, including those similar to this compound, exhibit significant antitumor properties. These compounds can inhibit DNA synthesis and induce apoptosis in cancer cells. For instance, studies have shown that 5-Iodouridine, a related compound, demonstrates broad antitumor activity targeting indolent lymphoid malignancies through mechanisms such as:

- Inhibition of DNA synthesis

- Induction of apoptosis

This suggests that this compound may share similar properties, warranting further investigation into its cytotoxic effects on cancer cell lines.

Gene Silencing Potential

The incorporation of modified nucleosides like this compound into small interfering RNA (siRNA) constructs has been explored for enhancing gene silencing efficacy. Research has shown that modifications at specific positions can significantly increase the melting temperature (Tm) of RNA duplexes, thereby improving their stability and silencing potency. For example:

- Modified siRNA with DMT derivatives demonstrated enhanced gene expression inhibition compared to unmodified counterparts, indicating potential applications in RNA interference (RNAi) strategies.

Case Studies

- Cytotoxicity Assays : In vitro studies using various cancer cell lines have been conducted to evaluate the cytotoxic effects of this compound. These assays typically measure cell viability post-treatment with varying concentrations of the compound.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values are crucial for determining the potency of the compound against specific cell lines.

- Gene Silencing Efficacy : Studies involving siRNA constructs incorporating this compound have shown improved gene silencing capabilities compared to standard siRNA.

- Fluorescence Assays : Dual fluorescence assays have been used to quantify gene suppression levels, revealing that modified constructs can achieve significant reductions in target gene expression at low concentrations.

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDUYGSOCGOJTP-OYUWMTPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29IN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452859 | |

| Record name | 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104375-88-4 | |

| Record name | 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.